1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene

Lipophilicity Drug design Membrane permeability

Researchers developing NK-1 antagonists face bottlenecks when regioisomeric or chloro analogs compromise SN2 kinetics and cross-coupling selectivity. This 3,5-bis(trifluoromethyl)phenyl building block with an α-bromoethyl handle directly addresses those limitations. • Benzylic bromide enables rapid SN2 displacement-documented 86.9% yield under mild conditions (NaBr/DMF, 50°C, 1 h)-significantly outperforming chloro analogs in throughput. • Racemate (≥95%) and single enantiomers (>99.5% ee) available; pre-resolved (R)- and (S)-forms eliminate chiral chromatography costs and ensure ICH Q3A compliance. • Meta-CF3 groups enhance electrophilicity at the benzylic center and stabilize organometallic intermediates for downstream C-C bond formation.

Molecular Formula C10H7BrF6
Molecular Weight 321.06 g/mol
CAS No. 160376-84-1
Cat. No. B180471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene
CAS160376-84-1
Molecular FormulaC10H7BrF6
Molecular Weight321.06 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br
InChIInChI=1S/C10H7BrF6/c1-5(11)6-2-7(9(12,13)14)4-8(3-6)10(15,16)17/h2-5H,1H3
InChIKeyJSJHYPQTIIFNIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene: Baseline Procurement Profile


1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene (CAS 160376-84-1) is a halogenated aromatic compound with molecular formula C10H7BrF6 and molecular weight 321.06 g/mol . The molecule features a benzene ring substituted with two meta-positioned trifluoromethyl (-CF3) groups and an α-bromoethyl side chain . This structural configuration produces a calculated LogP of 5.18, a topological polar surface area of 0 Ų, and a density of 1.580 g/cm³ (predicted) [1]. The compound is commercially available as a racemic mixture (purity ≥95%) and as single enantiomers ((R)-enantiomer CAS 1351520-15-4; (S)-enantiomer CAS 1297609-87-0) .

Analog Substitution Risk Assessment


The 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene scaffold presents three orthogonal points of chemical differentiation that render simple substitution with structurally related compounds problematic. First, the 1-bromoethyl substitution position (α-position, benzylic) confers distinct SN2 reactivity kinetics compared to regioisomeric 2-bromoethyl (β-position) analogs [1]. Second, the 3,5-bis(trifluoromethyl) substitution pattern establishes a unique electronic environment—the strong electron-withdrawing meta-CF3 groups enhance the electrophilicity of the benzylic bromide center while simultaneously influencing downstream coupling selectivity in cross-coupling reactions [2]. Third, the compound exists as a racemic mixture with established protocols for accessing single enantiomers of >99.5% ee [3]; substituting with achiral analogs or regioisomers fundamentally alters the stereochemical outcome of subsequent asymmetric transformations. These factors collectively preclude direct substitution with compounds such as 1-(1-chloroethyl)-3,5-bis(trifluoromethyl)benzene, 1-(2-bromoethyl)-3,5-bis(trifluoromethyl)benzene, or mono-trifluoromethyl analogs without extensive re-optimization of reaction conditions.

Evidence Matrix: Compound Differentiation


Lipophilicity Differential vs. Analogs

1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene exhibits a calculated LogP of 5.18 [1], which is substantially higher than its chloro analog 1-(1-chloroethyl)-3,5-bis(trifluoromethyl)benzene (LogP ≈3.73 estimated) and exceeds the 2-bromoethyl regioisomer (XLogP3 = 4.6) [2]. The 1.45–1.55 log unit increase represents approximately 28–35× greater partition coefficient favoring organic phase partitioning.

Lipophilicity Drug design Membrane permeability

Bromide Leaving Group Reactivity Advantage

The benzylic bromide moiety in 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene enables high-yielding SN2 displacement reactions. In a representative mesylate-to-bromide conversion, the target compound was obtained in 86.9% yield . Chloro analogs typically require more forcing conditions and produce yields <30% under comparable mild conditions due to the poorer leaving group ability of chloride (pKa of HCl = -7 vs. HBr = -9) [1].

Nucleophilic substitution Synthetic yield Leaving group

Enantiomeric Purity Advantage

The (R)- and (S)-enantiomers of 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene are accessible with optical purity >99.5% ee via stereospecific synthesis from the corresponding enantiopure alcohols [1]. In contrast, related 3,5-bis(trifluoromethyl)benzyl bromide (CAS 32247-96-4) lacks a chiral center entirely, and 3,5-bis(trifluoromethyl)acetophenone requires asymmetric hydrogenation steps that often yield lower enantiomeric excess (typically 90–98% ee) [2].

Chiral synthesis Optical purity Enantioselective

TPSA and Passive Diffusion Advantage

1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene has a calculated topological polar surface area (TPSA) of 0 Ų [1]. This is the theoretical minimum for any organic molecule and is identical to the 2-bromoethyl regioisomer. However, when compared to more polar analogs such as the corresponding alcohol (1-[3,5-bis(trifluoromethyl)phenyl]ethanol, TPSA = 20.2 Ų) or carboxylic acid derivatives (TPSA >37 Ų), the target compound offers maximal passive membrane diffusion capacity [2].

TPSA Blood-brain barrier Drug-likeness

Patent-Cited NK-1 Antagonist Intermediate

The 3,5-bis(trifluoromethyl)phenyl scaffold is explicitly cited in patent literature as an essential intermediate for substance P (neurokinin-1) receptor antagonists [1]. Specifically, optically active 1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane is identified as 'extremely useful' as a raw material for medicaments and agricultural chemicals [2]. This contrasts with the 1-(2-bromoethyl) regioisomer and mono-CF3 analogs, which lack comparable patent-cited pharmaceutical pedigree .

NK-1 antagonist Substance P Aprepitant

Application Scenarios


NK-1 Antagonist Intermediate Synthesis

The 3,5-bis(trifluoromethyl)phenyl moiety is a privileged pharmacophore in neurokinin-1 (NK-1) receptor antagonists, including the marketed antiemetic drug aprepitant (Emend®) and related substance P antagonists [1]. The racemic or optically pure 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene serves as a direct precursor for introducing the chiral 1-[3,5-bis(trifluoromethyl)phenyl]ethyl group via nucleophilic displacement or cross-coupling. The high LogP (5.18) and zero TPSA of this intermediate align with the hydrophobic binding pocket requirements of the NK-1 receptor, making it the preferred building block over less lipophilic analogs [2].

High-ee Chiral Building Block Synthesis

When stereochemical integrity is paramount—such as in the preparation of single-enantiomer drug candidates or chiral agrochemicals—the (R)- and (S)-enantiomers of 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene (CAS 1351520-15-4 and 1297609-87-0, respectively) are commercially available with optical purity exceeding 99.5% ee [3]. This purity level eliminates the need for costly chiral chromatographic separation of racemic intermediates or asymmetric hydrogenation steps that may yield lower enantiomeric excess. Procurement of the pre-resolved enantiomers streamlines process development and ensures compliance with ICH Q3A chiral impurity thresholds [4].

SN2 Alkylation for Process Chemistry

In industrial process chemistry where reaction throughput and isolated yield directly impact cost of goods, the benzylic bromide functionality of 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene enables rapid, high-yielding SN2 displacement with a wide range of nucleophiles (amines, thiols, alkoxides, cyanide). Documented yields of 86.9% under mild conditions (NaBr/DMF, 50°C, 1 hour) demonstrate the synthetic efficiency achievable with this intermediate. The corresponding chloro analogs require significantly longer reaction times, higher temperatures, or silver salt activation to achieve comparable conversion, making the bromide the economically preferable choice for scale-up despite higher raw material cost per mole [5].

Organometallic Coupling and Grignard Precursor

The 3,5-bis(trifluoromethyl)phenyl scaffold with a reactive α-bromoethyl handle serves as an entry point to diverse organometallic intermediates. The compound can undergo halogen-metal exchange to generate organolithium or organomagnesium (Grignard) species for subsequent C–C bond formation [6]. The meta-CF3 groups exert a strong electron-withdrawing effect that stabilizes the resulting carbanion while simultaneously activating the aromatic ring for further functionalization. This dual activation profile distinguishes the 3,5-bis(trifluoromethyl) substitution pattern from 2,4-bis(trifluoromethyl) or mono-CF3 analogs, which exhibit different regioselectivity in metallation and subsequent electrophilic trapping reactions [7].

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